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Compound of Interest

Compound Name: Cdk2-IN-19

Cat. No.: B12392146

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Cyclin-dependent
kinase 2 (CDK2) inhibitors in inducing apoptosis in tumor cells. The information presented is
supported by experimental data to assist researchers in selecting the appropriate tools for their
studies. While the specific compound "Cdk2-IN-19" could not be definitively identified in
publicly available literature, this guide focuses on a well-characterized multi-CDK inhibitor,
AT7519, and compares its apoptotic-inducing capabilities with two other established CDK2
inhibitors, Roscovitine and CVT-313.

Introduction to CDK2 and Apoptosis

Cyclin-dependent kinase 2 (CDK?2) is a key regulator of cell cycle progression, particularly at
the G1/S phase transition.[1] In many cancers, the CDK2 pathway is dysregulated, leading to
uncontrolled cell proliferation.[2] Consequently, inhibiting CDK2 has emerged as a promising
therapeutic strategy to induce cell cycle arrest and apoptosis (programmed cell death) in tumor
cells.[3][4] Apoptosis is a critical process that eliminates damaged or cancerous cells and is a
primary endpoint for evaluating the efficacy of anti-cancer agents.

Comparative Performance of CDK2 Inhibitors

The following tables summarize the quantitative data on the efficacy of AT7519, Roscovitine,
and CVT-313 in inducing apoptosis and inhibiting cell growth in various cancer cell lines.
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Table 1: In Vitro Efficacy of CDK2 Inhibitors - IC50

Values
o Cancer Cell
Inhibitor Target(s) Li Assay Type IC50 Value Reference
ine
CDK1, CDK2,
U251 Cell Viability
AT7519 CDK4, CDKS5, ] 0.246 uM [5]
Glioblastoma  (CCKS8)
CDK9
U87TMG Cell Viability
_ 0.2218 pM [5]
Glioblastoma  (CCK8)
MDA-MB-231 DNA
N CDK1, CDK2, ) ~10 pg/ml
Roscovitine Breast Synthesis [6]
CDK5, CDKY7 (=25 uM)
Cancer (Brdu)
Various
Cell Cycle ~15 uM
Cancer Cell N/A [7]
) Arrest (average)
Lines
Various
CDK2
CVT-313 ) (mouse, rat, Growth Arrest  1.25 - 20 uM [8]
(selective)
human)
CDK2 (in _
Kinase Assay 0.5 uM [8]

vitro)

Table 2: Induction of Apoptosis by CDK2 Inhibitors
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L Cancer Cell Treatment Apoptosis Method of
Inhibitor . . . Reference
Line Conditions Percentage Detection
GBM60 0.4 uM for Flow
AT7519 ] 77.93% [5]
Glioblastoma  48h Cytometry
GBM38 0.4 uM for Flow
_ 69.73% [5]
Glioblastoma  48h Cytometry
MDA-MB-231 _
B 10 pg/ml for Chromatin
Roscovitine Breast 13.8% ) [6]
24h Condensation
Cancer
MDA-MB-231 .
10 pg/ml for Chromatin
Breast 35.7% ) [6]
48h Condensation
Cancer
MDA-MB-231 ]
10 pg/mil for Chromatin
Breast 93.8% ) [6]
72h Condensation
Cancer
Glioblastoma 100 uM for Flow
] 49.9% [9]
Cell Lines 96h Cytometry
Human
Diffuse Large )
N Apoptosis .
CVT-313 B-cell Not specified ) Not specified [10]
induced
Lymphoma
(DLBCL)

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by CDK2 inhibition

leading to apoptosis and a general workflow for validating these effects.
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Caption: CDK2 inhibition disrupts the G1/S cell cycle transition and can activate intrinsic
apoptotic pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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